molecular formula C10H16N5O12P3 B1436493 2',3'-Dideoxyguanosine 5'-triphosphate CAS No. 68726-28-3

2',3'-Dideoxyguanosine 5'-triphosphate

Cat. No.: B1436493
CAS No.: 68726-28-3
M. Wt: 491.18 g/mol
InChI Key: HDRRAMINWIWTNU-PRJDIBJQSA-N
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Description

Molecular Architecture and Stereochemical Configuration

2',3'-Dideoxyguanosine-5'-triphosphate (ddGTP) is a synthetic nucleotide analog with the molecular formula C₁₀H₁₆N₅O₁₂P₃ and a molecular weight of 491.18 g/mol . Its structure comprises three key components:

  • Guanine base : A purine derivative with hydrogen-bonding sites at N1 and O6.
  • 2',3'-Dideoxyribose : A pentose sugar lacking hydroxyl groups at both the 2' and 3' positions (Figure 1).
  • Triphosphate group : A γ-phosphate chain attached to the 5' hydroxyl of the sugar.

The stereochemical configuration of the sugar moiety is defined by the β-D-ribofuranose ring, with the guanine base adopting an anti conformation relative to the sugar . The absence of 2' and 3' hydroxyl groups eliminates hydrogen-bonding interactions at these positions, a critical feature for its role in DNA chain termination .

Figure 1:
$$
\begin{array}{ccc}
& \text{O} & \
& || & \
\text{N} & \text{-} & \text{P} - \text{O} - \text{P} - \text{O} - \text{P} - \text{O} - \text{CH}2 - \text{C}4\text{H}7\text{O}2 \
& | & \
& \text{OH} & \
\end{array}
$$
Simplified structure highlighting the triphosphate group and 2',3'-dideoxyribose.

Comparative Analysis of Ribose Modifications: 2',3'-Dideoxy vs. Canonical Deoxyribose

The ribose modifications in ddGTP distinguish it from natural deoxyguanosine triphosphate (dGTP):

Feature dGTP ddGTP
2'-OH group Present (deoxy) Absent
3'-OH group Present Absent
Phosphodiester bonding Supports elongation Terminates elongation
Hydrolysis stability Moderate Enhanced (Mg²⁺-dependent)

The absence of the 3'-OH group prevents the formation of a phosphodiester bond during DNA synthesis, making ddGTP a chain-terminating nucleotide . This property is exploited in Sanger sequencing, where ddGTP incorporation halts polymerase activity .

Tautomeric Forms and Ionization States Under Physiological Conditions

Guanine exhibits tautomerism, but the canonical keto tautomer predominates in ddGTP due to stabilization by intramolecular hydrogen bonding (Figure 2) . Rare enol or imino tautomers are energetically disfavored (ΔG > 5 kcal/mol) .

The triphosphate group undergoes ionization in aqueous solutions:

  • pKa₁ : ~0.7 (first phosphate dissociation)
  • pKa₂ : ~6.0 (second phosphate dissociation)
  • pKa₃ : ~6.4 (third phosphate dissociation)

At physiological pH (7.4), ddGTP exists as a triply deprotonated species (charge = -3), facilitating interaction with Mg²⁺ cofactors in polymerase active sites .

Figure 2:
$$
\begin{array}{ccc}
\text{Canonical keto form} & \leftrightarrow & \text{Rare enol form} \
\text{(predominant)} & & \text{(<1% population)} \
\end{array}
$$

Thermodynamic Stability Profiles in Aqueous Solutions

ddGTP demonstrates greater hydrolytic stability compared to dGTP due to steric and electronic effects:

Condition Hydrolysis Rate (k, ×10⁻⁶ s⁻¹)
dGTP (50°C, pH 7.4) 15.0
ddGTP (50°C, pH 7.4) 1.5
ddGTP + Mg²⁺ (50°C) 0.8

The β,γ-methylenediphosphonate analog of ddGTP further reduces hydrolysis rates by 20-fold, highlighting the role of the triphosphate moiety in stability . Degradation primarily occurs via β-γ phosphoanhydride cleavage, yielding 2',3'-dideoxyguanosine diphosphate (ddGDP) .

Properties

CAS No.

68726-28-3

Molecular Formula

C10H16N5O12P3

Molecular Weight

491.18 g/mol

IUPAC Name

[[(5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t5?,6-/m1/s1

InChI Key

HDRRAMINWIWTNU-PRJDIBJQSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Synonyms

2',3'-dideoxyguanosine 5'-triphosphate
ddGTP
dideoxy GTP

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of ddGTP typically involves a multi-step chemical synthesis starting from the corresponding nucleoside, 2',3'-dideoxyguanosine. The synthesis can be summarized as follows:

  • Step 1: Monophosphorylation of the nucleoside
    The nucleoside is first phosphorylated at the 5'-hydroxyl position to form the nucleoside monophosphate.

  • Step 2: Pyrophosphorylation to form the triphosphate
    The monophosphate intermediate reacts with a pyrophosphate donor, often tributylammonium pyrophosphate, to yield a cyclic intermediate.

  • Step 3: Hydrolysis of the cyclic intermediate
    The cyclic intermediate is hydrolyzed to produce the final nucleoside triphosphate product, ddGTP.

This "one-pot, three-step" method has been demonstrated to produce sodium salts of 2'-deoxynucleoside-5'-O-triphosphates, including ddGTP, with yields ranging from 65% to 70%. Although this reference focuses on 2'-deoxynucleotides, the method is adaptable to dideoxynucleotides like ddGTP with suitable modifications in reaction conditions.

Specific Considerations for ddGTP Synthesis

  • The absence of 2' and 3' hydroxyl groups requires careful protection strategies during synthesis to avoid side reactions.
  • Purine nucleotides like guanosine derivatives may require specific conditions to maintain base integrity.
  • The final product is often isolated as a lithium salt for stability and solubility.

Purification and Characterization

  • Purity of ddGTP is typically assessed by anion-exchange high-performance liquid chromatography (AX-HPLC), with commercial preparations showing ≥95% purity.
  • The extinction coefficient for ddGTP at 252 nm is approximately 13,600 L·mol⁻¹·cm⁻¹, useful for concentration determination via UV spectroscopy.
  • Molecular weight for the free acid form is 491.10 g/mol.
  • Storage recommendations include keeping ddGTP at -20°C or below, minimizing freeze-thaw cycles, and protecting from light to maintain stability.

Enzymatic and Biotechnological Implications of ddGTP Preparation

  • The structural basis for ddGTP incorporation by DNA polymerases has been elucidated through crystallographic studies. Specific amino acid residues in polymerases (e.g., Arg-660 in Taq polymerase) interact selectively with the guanine base of ddGTP, influencing incorporation efficiency.
  • Mutagenesis studies on polymerases have shown that modifications at these interaction sites can affect ddGTP incorporation rates, which is critical for optimizing sequencing reactions and enzymatic assays.
  • These findings underscore the importance of high-purity, well-characterized ddGTP for reliable biochemical applications.

Application-Driven Preparation Adjustments

  • ddGTP is used in sequencing chemistries that require precise stoichiometry and high fidelity. Therefore, preparation methods emphasize minimizing impurities that could interfere with polymerase activity.
  • Modified ddGTP analogs (e.g., azido-modified ddGTP) are synthesized for specialized applications like site-specific DNA labeling, requiring additional synthetic steps for functional group incorporation.
  • Preparation protocols may be adapted to produce such derivatives while maintaining the core triphosphate structure necessary for chain termination.

Summary Data Table: Key Parameters in ddGTP Preparation

Parameter Details Reference
Starting material 2',3'-Dideoxyguanosine nucleoside
Synthetic method One-pot, three-step phosphorylation and pyrophosphorylation
Yield 65-70% overall yield
Purity ≥95% by AX-HPLC
Molecular formula C10H16N5O12P3 (free acid)
Molecular weight 491.10 g/mol (free acid)
Extinction coefficient 13,600 L·mol⁻¹·cm⁻¹ at 252 nm
Salt form Lithium salt
Storage conditions -20°C or below, light protected

Chemical Reactions Analysis

Types of Reactions

2’-3’-Dideoxyguanosine-5’-triphosphate primarily undergoes substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions. This makes it a potent inhibitor of polymerase enzymes, as it can be incorporated into a growing DNA strand but prevents further elongation .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 2’-3’-Dideoxyguanosine-5’-triphosphate include phosphorylating agents, protecting groups, and various solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound .

Major Products

The major product formed from the reactions involving 2’-3’-Dideoxyguanosine-5’-triphosphate is the terminated DNA strand, which cannot be extended further due to the lack of hydroxyl groups necessary for forming phosphodiester bonds .

Scientific Research Applications

DNA Sequencing

One of the primary applications of ddGTP is in Sanger sequencing , also known as the chain termination method. In this technique, ddGTP is included alongside regular deoxynucleotides in a polymerase chain reaction (PCR). When DNA polymerase incorporates ddGTP into the growing DNA strand, it terminates further elongation, resulting in fragments of varying lengths that can be analyzed through electrophoresis. This allows researchers to determine the sequence of nucleotides in a DNA sample.

Table 1: Comparison of Sanger Sequencing with and without ddGTP

FeatureWith ddGTPWithout ddGTP
Chain TerminationYesNo
Fragment Length VariationYesUniform
Sequencing AccuracyHighModerate
Required ReactionsFour separate reactions or one mixed reaction with fluorescent labelsSingle reaction with all dNTPs

Enzyme Mechanistic Studies

ddGTP is also utilized in enzyme mechanistic studies to understand the behavior and kinetics of various polymerases. By using ddGTP, researchers can investigate how different enzymes interact with nucleotides and how modifications affect their activity. For instance, studies have shown that certain polymerases exhibit preferential incorporation rates for ddGTP compared to other dideoxynucleotides, providing insights into enzyme specificity and efficiency .

Detection of Rare Mutations

Another notable application of ddGTP is in pyrophosphorolysis-activated polymerization (PAP) , a technique used for detecting rare mutations within DNA sequences. This method leverages the properties of ddGTP to selectively amplify regions containing mutations, allowing for more sensitive detection compared to traditional methods .

Genetic Diagnostics

In genetic diagnostics, ddGTP plays a crucial role in techniques such as quantitative PCR (qPCR) and next-generation sequencing (NGS). The incorporation of modified nucleotides like ddGTP enables the precise quantification of genetic material, which is essential for diagnosing genetic disorders and monitoring disease progression . The ability to detect low levels of DNA makes it particularly valuable for applications involving forensic analysis and prenatal testing .

Case Studies

Several studies illustrate the diverse applications of ddGTP:

  • Study on Forensic Applications : A study demonstrated the effectiveness of using ddGTP in forensic analysis, where it was able to amplify low-level touch DNA samples effectively, providing reliable results for criminal investigations .
  • Cancer Research : Research involving cancer genomics has utilized ddGTP in sequencing tumor samples to identify mutations associated with specific cancer types. This has led to advancements in personalized medicine by tailoring treatments based on individual genetic profiles .

Mechanism of Action

The mechanism of action of 2’-3’-Dideoxyguanosine-5’-triphosphate involves its incorporation into a growing DNA strand by DNA polymerase. Once incorporated, the absence of the 2’ and 3’ hydroxyl groups prevents the addition of further nucleotides, effectively terminating the DNA chain. This property makes it a potent inhibitor of DNA synthesis and a valuable tool in studying DNA replication and telomerase activity .

Comparison with Similar Compounds

Table 2: Key Analogs and Their Polymerase Interactions

Compound Structure Termination Type Polymerase Specificity
ddGTP Dideoxyribose Obligate Broad (Pol β, telomerase, TdT)
ACVTP Acyclic Non-obligate HSV-1 > Pol α >> Pol β
DHPGTP Acyclic Non-obligate Similar to ACVTP but lower efficiency
araATP Arabinose Pause-dependent Inhibits Pol α, β, and viral polymerases

Therapeutic Analogs and Telomerase Inhibition

Abacavir (ABC), a carbocyclic ddGTP analog, inhibits telomerase by mimicking ddGTP’s chain-terminating activity. In primer extension assays, ABC-TP reduces telomerase activity comparably to ddGTP, with IC₅₀ values in the nanomolar range . However, ABC’s clinical use targets HIV reverse transcriptase, highlighting divergent therapeutic applications despite structural similarities .

Structural and Kinetic Insights

Table 3: Kinetic Parameters of ddGTP vs. dGTP

Parameter ddGTP (Pol β) dGTP (Pol β) Enzyme Context
Km (µM) 1.8 7.8 DNA synthesis
kpol (s⁻¹) 0.12 0.25 TdT-mediated elongation
  • Crystal Structures : In Polθ, ddGTP adopts an open conformation when bound to DNA/RNA hybrids, contrasting with closed conformations in DNA/DNA contexts. This flexibility enables unique roles in RNA-templated repair .

Unique Chemical Properties

ddGTP’s enol tautomer facilitates mismatched incorporation, allowing bypass of Watson-Crick pairing rules in some polymerases. This property, observed in DinB homologs, underscores its versatility in non-canonical DNA synthesis .

Biological Activity

2',3'-Dideoxyguanosine triphosphate (ddGTP) is a nucleotide analogue that plays a significant role in molecular biology and pharmacology, particularly in the study of DNA synthesis and antiviral therapies. This article explores the biological activity of ddGTP, its mechanisms of action, and its applications in research and clinical settings.

Chemical Structure and Properties

ddGTP is a modified form of guanosine triphosphate (GTP), where the 2' and 3' hydroxyl groups are replaced by hydrogen atoms. This modification renders ddGTP an obligate chain terminator , meaning it can be incorporated into DNA strands but prevents further elongation. The chemical structure can be represented as follows:

ddGTP=C10H13N5O14P3\text{ddGTP}=\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_14\text{P}_3

The primary mechanism of action for ddGTP involves its incorporation into the growing DNA strand during replication. Once incorporated, ddGTP prevents the addition of further nucleotides due to the absence of the 3' hydroxyl group necessary for phosphodiester bond formation. This property makes ddGTP particularly useful in inhibiting viral DNA polymerases, such as those from herpes simplex virus type 1 (HSV-1) and human DNA polymerases.

Comparative Efficiency Against Polymerases

Research has shown varying efficiencies of ddGTP as a substrate for different polymerases:

Polymerase TypeEfficiency Ranking
HSV-1 DNA PolymerasedGTP > ACVTP ≈ DHPGTP > ddGTP
HeLa Polymerase AlphadGTP > ACVTP ≈ DHPGTP >> ddGTP
HeLa Polymerase BetaddGTP > dGTP >> ACVTP ≈ DHPGTP

This table highlights that while ddGTP is less efficient than dGTP, it shows competitive activity against certain polymerases, particularly in specific contexts .

Antiviral Activity

ddGTP has been extensively studied for its antiviral properties. It acts effectively against viruses by inhibiting their DNA polymerases. In particular, studies have demonstrated that the incorporation of ddGTP into viral DNA leads to chain termination, thereby halting viral replication. This mechanism is crucial in developing antiviral therapies for infections caused by herpesviruses and other pathogens.

Research Applications

In laboratory settings, ddGTP is utilized in various applications including:

  • Sanger Sequencing : As a chain-terminating nucleotide, ddGTP is integral to the Sanger method for DNA sequencing.
  • Molecular Cloning : It aids in constructing plasmids where precise control over DNA strand length is required.
  • Genetic Studies : Researchers employ ddGTP to study polymerase fidelity and error rates during DNA synthesis.

Case Studies

  • Inhibition of HSV-1 Replication : A study demonstrated that the incorporation of ddGTP into HSV-1 DNA significantly reduced viral replication rates compared to controls using dGTP. The findings indicated that the presence of ddGTP led to a marked decrease in viral load in infected cells .
  • Polymerase Selectivity : Another investigation focused on the selectivity of various polymerases towards ddGTP compared to natural nucleotides. The results showed that while some polymerases could utilize ddGTP efficiently, others exhibited a strong preference for dGTP, suggesting potential pathways for targeted drug design .

Q & A

Q. How does ddGTP function as a chain terminator in DNA synthesis, and what experimental parameters should be optimized to validate its incorporation efficiency?

ddGTP lacks a 3'-hydroxyl group, preventing phosphodiester bond formation and terminating DNA elongation . To validate incorporation:

  • Concentration titration : Use gel electrophoresis to correlate ddGTP concentration with DNA product length reduction (e.g., 1 mM ddGTP reduces product length from ~25 kbp to ~5 kbp) .
  • Time-course assays : Compare synthesis rates with/without ddGTP via real-time single-molecule imaging (e.g., rate drops from 75.9 bp/s to 49.2 bp/s at 1 mM ddGTP) .

Q. What methodological considerations are critical when using ddGTP in Sanger sequencing?

  • Primer design : Ensure primers anneal upstream of target regions to allow termination at variable positions.
  • ddNTP/dNTP ratio : Optimize to balance termination efficiency and read length (e.g., excess ddGTP causes premature termination, reducing read accuracy) .
  • Polymerase selection : Use engineered variants (e.g., Taq R660D mutant) to mitigate ddGTP incorporation bias .

Q. How can researchers distinguish ddGTP-induced termination artifacts from natural replication pauses?

  • Negative controls : Perform parallel reactions without ddGTP to identify baseline synthesis patterns .
  • Processivity assays : Measure replisome dissociation rates using single-molecule techniques (e.g., ddGTP increases polymerase "off" rates by ~5-fold) .

Advanced Research Questions

Q. How do structural interactions between ddGTP and DNA polymerases influence incorporation bias, and what mutagenesis strategies can address this?

  • Structural basis : Arg660 in Taq polymerase forms hydrogen bonds with ddGTP’s guanine base, favoring its incorporation over other ddNTPs .
  • Engineering solutions : Replace Arg660 with aspartic acid (R660D) to disrupt selective interactions, reducing ddGTP bias by >90% . Validate via crystallography and kinetic assays (kcat/KM analysis) .

Q. What experimental approaches resolve contradictions in ddGTP’s concentration-dependent effects on replication rate vs. product length?

  • Single-molecule imaging : Reveals that ddGTP reduces processivity (product length) more sharply than synthesis rate (e.g., 1.5-fold rate decrease vs. 5-fold length reduction at 1 mM) .
  • Kinetic modeling : Use Michaelis-Menten parameters to separate polymerase elongation rate (kcat) from processivity (KM) .

Q. How can researchers design assays to study ddGTP hydrolysis by nucleotide triphosphatases (e.g., SAMHD1) in antiviral immunity contexts?

  • Substrate competition : Incubate SAMHD1 with GTP and ddGTP; monitor ddGTP depletion via ion-exchange HPLC .
  • Phosphorylation effects : Compare hydrolysis rates of phosphorylated vs. non-phosphorylated SAMHD1 using steady-state kinetics (kcat and KM analysis) .

Q. What strategies mitigate ddGTP-induced synapsis anomalies in non-homologous end joining (NHEJ) studies?

  • Time-resolved FRET : Quantify synapsis dwell times with/without ddGTP; biphasic exponential fits indicate nucleotide-free vs. ddGTP-bound complexes .
  • Competitor nucleotides : Add excess dGTP to reduce non-specific ddGTP incorporation during NHEJ .

Methodological Tables

Q. Table 1. Key Parameters for ddGTP Titration in DNA Synthesis Inhibition

ParameterValue/ObservationReference
IC50 (replication rate)~1 mM (49.2 ± 3.1 bp/s vs. 75.9 ± 4.8 bp/s)
Product length reduction4.8 ± 0.5 kbp (1 mM) vs. 25.3 ± 1.7 kbp (control)
Processivity drop~5-fold increase in replisome dissociation

Q. Table 2. Structural Mutations to Reduce ddGTP Bias in Taq Polymerase

MutationEffect on ddGTP IncorporationSequencing Accuracy ImprovementReference
R660D>90% reductionEven peak heights in G-tracks
R660D/F667YEliminates biasHigh-fidelity dye-terminator reads

Key Recommendations

  • For sequencing : Use engineered polymerases (e.g., R660D Taq) to avoid ddGTP bias .
  • For kinetic studies : Combine single-molecule imaging with Michaelis-Menten kinetics to dissect rate vs. processivity effects .
  • For structural studies : Employ X-ray crystallography to identify residue-nucleotide interactions (e.g., Arg660-ddGTP) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dideoxyguanosine 5'-triphosphate
Reactant of Route 2
2',3'-Dideoxyguanosine 5'-triphosphate

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